molecular formula C18H22N2O4 B10886035 5-[4-(heptyloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

5-[4-(heptyloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B10886035
M. Wt: 330.4 g/mol
InChI Key: KVFLUYGWTPHMJH-UHFFFAOYSA-N
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Description

5-{[4-(HEPTYLOXY)PHENYL]METHYLENE}-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a synthetic organic compound with a complex structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(HEPTYLOXY)PHENYL]METHYLENE}-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE typically involves the condensation of 4-(heptyloxy)benzaldehyde with barbituric acid under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-{[4-(HEPTYLOXY)PHENYL]METHYLENE}-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-{[4-(HEPTYLOXY)PHENYL]METHYLENE}-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-{[4-(HEPTYLOXY)PHENYL]METHYLENE}-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[4-(HEPTYLOXY)PHENYL]METHYLENE}-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is unique due to its specific heptyloxyphenyl substitution, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C18H22N2O4

Molecular Weight

330.4 g/mol

IUPAC Name

5-[(4-heptoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C18H22N2O4/c1-2-3-4-5-6-11-24-14-9-7-13(8-10-14)12-15-16(21)19-18(23)20-17(15)22/h7-10,12H,2-6,11H2,1H3,(H2,19,20,21,22,23)

InChI Key

KVFLUYGWTPHMJH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)NC2=O

Origin of Product

United States

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